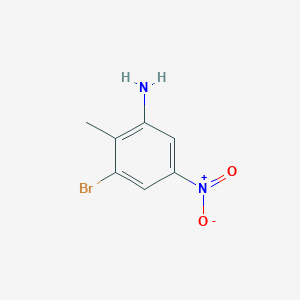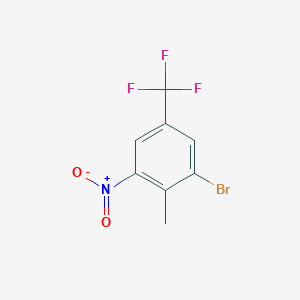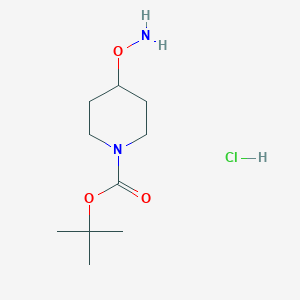
1-Benzoyl-2-(chloromethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-2-(chloromethyl)pyrrolidine is a chemical compound with the molecular formula C12H14ClNO. It consists of a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, a benzoyl group, and a chloromethyl group. This compound is primarily used for research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoyl-2-(chloromethyl)pyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of pyrrolidine with benzoyl chloride in the presence of a base to form 1-benzoylpyrrolidine. This intermediate is then reacted with chloromethyl methyl ether in the presence of a Lewis acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-2-(chloromethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the benzoyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Substituted pyrrolidine derivatives.
Oxidation Reactions: Carbonyl compounds.
Reduction Reactions: Alcohols.
Scientific Research Applications
1-Benzoyl-2-(chloromethyl)pyrrolidine has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzoyl-2-(chloromethyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
1-Benzoylpyrrolidine: Lacks the chloromethyl group, resulting in different reactivity and applications.
2-(Chloromethyl)pyrrolidine: Lacks the benzoyl group, affecting its chemical properties and biological activity.
1-Benzoyl-2-(hydroxymethyl)pyrrolidine:
Uniqueness: 1-Benzoyl-2-(chloromethyl)pyrrolidine is unique due to the presence of both the benzoyl and chloromethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-(chloromethyl)pyrrolidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-9-11-7-4-8-14(11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPGLCOGWPVEHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292604.png)
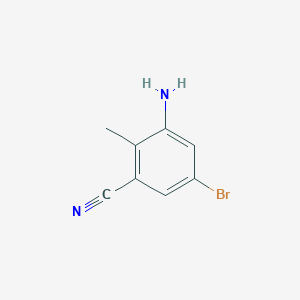
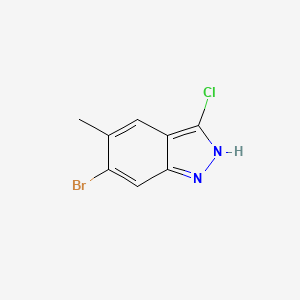
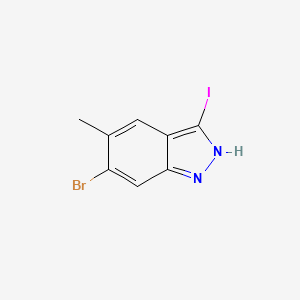

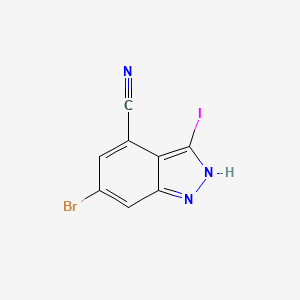
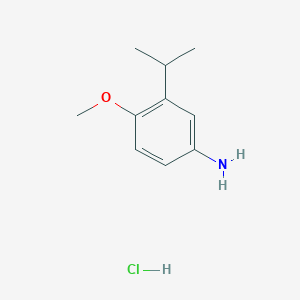
![3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292616.png)
![6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292618.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1292620.png)
![4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292623.png)
